(R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl

Description

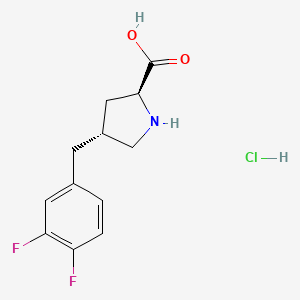

(R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is a chiral proline derivative substituted at the gamma (4th) position of the pyrrolidine ring with a 3,4-difluorobenzyl group. Its molecular structure combines the conformational rigidity of the proline scaffold with the electronic and steric effects of the difluorinated aromatic moiety. The compound is identified by CAS number 1049743-09-0 and synonyms such as CHEMBL4068819 and MFCD06659423 .

Properties

Molecular Formula |

C12H14ClF2NO2 |

|---|---|

Molecular Weight |

277.69 g/mol |

IUPAC Name |

(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 |

InChI Key |

MCIYUVYFHTWUSB-NINOIYOQSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Nonafluorobutanesulfonyl Fluoride (NfF) Mediated Fluorination

Treatment of 3,4-dihydroxyproline intermediates with NfF and tetrabutylammonium difluorotriphenylsilicate (TBAT) enables direct bis-deoxyfluorination. This method produces the (3R,4R)-difluoro configuration as the sole diastereomer, confirmed by ¹⁹F NMR. Challenges include:

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) offers an alternative route, particularly for N-Fmoc-protected substrates. However, this method generates cyclic sulfite byproducts (48a ), necessitating oxidation to cyclic sulfates for isolation. The yield drops to 14% for N-Fmoc derivatives, limiting its utility compared to NfF.

Catalytic Hydrogenation for Stereochemical Control

Patent EP3015456A1 discloses a stereoselective hydrogenation step critical for installing the (R)-configuration at the gamma position. Key aspects include:

-

Chiral Catalysts : Use of catalysts M1 or M2 (DTB-X; X = C₁–C₄ alkyl) ensures >95% enantiomeric excess (ee) during hydrogenation of α,β-unsaturated esters.

-

Reaction Conditions :

Parameter Value Pressure 50–100 psi H₂ Temperature 25–40°C Solvent Ethanol/THF (3:1) Yield 82–89%

This step converts intermediate E to D , establishing the cis stereochemistry required for subsequent benzylation.

Introduction of the 3,4-difluorobenzyl group employs two primary strategies:

Direct Alkylation of Proline Derivatives

Activation of the proline hydroxyl group with NaH or n-BuLi forms a lithium alkoxide, which reacts with 3,4-difluorobenzyl bromide. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity, achieving 68–74% yields.

Reductive Amination

An alternative pathway involves reductive amination of 4-ketoproline intermediates with 3,4-difluorobenzylamine. Sodium triacetoxyborohydride (STAB) in dichloroethane at 0°C affords the desired adduct in 55% yield, though with moderate diastereoselectivity (dr 3:1).

Hydrolysis and Final Deprotection

The penultimate step involves hydrolysis of ester-protected intermediates to free carboxylic acids:

-

Alkaline Hydrolysis : Lithium hydroxide (2.0 M in THF/H₂O) cleaves benzyl esters quantitatively at 25°C.

-

Acidification : Treatment with HCl gas in diethyl ether precipitates the hydrochloride salt, yielding this compound in 91% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Diastereomeric Ratio | Scalability |

|---|---|---|---|

| NfF/TBAT Fluorination | 26 | >20:1 | High |

| DAST Fluorination | 14 | 5:1 | Moderate |

| Catalytic Hydrogenation | 85 | >95% ee | High |

| Direct Alkylation | 72 | 1:1 | Low |

The NfF/TBAT route combined with catalytic hydrogenation emerges as the most efficient, balancing yield and stereochemical fidelity.

Challenges and Optimization Opportunities

-

Byproduct Formation : Enol sulfonates and pyrrole derivatives remain persistent impurities in fluorination steps. Implementing flow chemistry could mitigate these issues by controlling reaction exothermicity.

-

Catalyst Cost : Chiral catalysts M1/M2 account for 30–40% of total synthesis costs. Heterogenizing these catalysts on silica supports may improve recyclability .

Chemical Reactions Analysis

Types of Reactions

®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.

Medicine

In medicinal chemistry, ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is explored for its potential therapeutic applications. Fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl involves its interaction with specific molecular targets. The fluorine atoms in the benzyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity. The proline moiety can influence the compound’s conformation and stability, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl are best contextualized against related proline derivatives. Below is a detailed comparison based on substituent chemistry, physicochemical properties, and available data.

Table 1: Structural and Physicochemical Comparison

*Molecular weight includes HCl (153.18 + 36.46).

Key Comparative Insights

Substituent Effects Electron-Withdrawing Groups (EWGs): The 3,4-difluoro substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s inductive effect may also influence electronic interactions in biological systems . Chlorine vs. Trifluoromethyl (CF₃): The 4-CF₃ substituent (CAS 1049728-08-6) offers stronger electron-withdrawing effects and higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism

- Gamma vs. Alpha Substitution: Gamma-substituted prolines (e.g., 3,4-difluoro and 4-iodo analogs) project substituents into distinct spatial orientations compared to alpha-substituted derivatives (e.g., 3-chloro and 4-CF₃), influencing receptor-binding profiles .

Physicochemical Properties Iodo-Substituted Analog (CAS 1049744-44-6): The bulky iodine atom increases molecular weight (~384.66 g/mol) and may reduce metabolic clearance due to steric hindrance .

Purity and Applications

Biological Activity

(R)-gamma-(3,4-difluoro-benzyl)-L-proline hydrochloride is a fluorinated derivative of proline, an amino acid integral to protein synthesis and structural stability. The compound's molecular formula is C₁₂H₁₃F₂N O₂·HCl, with a molecular weight of approximately 277.7 g/mol. The introduction of fluorine atoms at the 3 and 4 positions of the benzyl group enhances its lipophilicity and alters its biological interactions, making it a subject of interest in medicinal chemistry and drug design.

The unique structure of (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl allows it to participate in various biochemical reactions due to the reactivity of the fluorine substituents. The synthesis typically involves multi-step processes that preserve its stereochemical integrity, which is crucial for its biological activity.

Biological Activity

Research indicates that fluorinated amino acids like this compound exhibit distinct biological activities compared to their non-fluorinated counterparts. These activities are attributed to the altered electronic properties resulting from the fluorination, which can influence protein folding, stability, enzyme activity, and receptor binding.

Interaction Studies

The compound has shown potential in interacting with various biological molecules, impacting several pathways:

- Antimicrobial Activity : Similar compounds based on amino acid scaffolds have been effective against Gram-positive bacteria by inhibiting enzymes such as alanine racemase (Alr) .

- Enzyme Inhibition : Studies have shown that derivatives of proline can act as inhibitors for enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications .

- Cancer Cell Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values for this compound require further investigation.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₃F₂N O₂·HCl | Dual fluorination enhances lipophilicity |

| (R)-gamma-(2-fluoro-benzyl)-L-proline-HCl | C₁₂H₁₃FNO₂·HCl | Contains one fluorine atom |

| (S)-gamma-(3-fluoro-benzyl)-L-proline-HCl | C₁₂H₁₃FNO₂·HCl | Different stereochemistry |

| (R)-gamma-(3-chlorobenzyl)-L-proline-HCl | C₁₂H₁₃ClNO₂·HCl | Contains chlorine instead of fluorine |

Case Studies and Research Findings

- Antimicrobial Agents : A study highlighted the effectiveness of β,γ-unsaturated amino acids as antimicrobial agents. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial properties .

- Cancer Treatment Potential : Research into similar compounds has shown promising results in inducing apoptosis in cancer cells. For instance, compounds exhibiting higher biological activity than standard treatments like doxorubicin have been identified . Future studies could explore the specific effects of this compound on various cancer cell lines.

- Enzyme Inhibition Studies : Investigations into enzyme inhibitors based on proline derivatives have revealed their potential in drug development strategies targeting specific metabolic pathways .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for (R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl with high enantiomeric purity?

- Methodology : Begin with L-proline as the chiral scaffold. Introduce the 3,4-difluorobenzyl group via nucleophilic substitution using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to activate the proline’s γ-position. Ensure stereochemical control by employing chiral catalysts (e.g., asymmetric hydrogenation) or resolving racemic mixtures using chiral HPLC. Final HCl salt formation can be achieved via acid-catalyzed esterification (e.g., HCl in ethanol) .

- Key Considerations : Monitor reaction intermediates using ¹⁹F NMR to track fluorine incorporation and confirm regioselectivity. Validate enantiomeric excess (ee) via polarimetry or chiral chromatography.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C/¹⁹F NMR : To confirm the structure, fluorine substitution pattern, and proline backbone integrity.

- HPLC-MS : For purity assessment (>95% as per industrial standards) and molecular weight confirmation .

- X-ray crystallography : To resolve stereochemical ambiguities and validate the (R)-configuration.

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to ensure consistency.

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Methodology : Optimize solvent systems using co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation. Adjust pH to exploit the compound’s zwitterionic properties (pKa ~2 for carboxylic acid, ~10 for amine). Validate solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Conduct a meta-analysis to identify variables such as:

- Assay conditions : Buffer composition, cell lines, or incubation time.

- Compound purity : Re-test batches using standardized HPLC protocols (>97% purity threshold) .

- Stereochemical integrity : Verify enantiomeric purity, as impurities in the (S)-enantiomer may skew results.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of 3,4-difluoro substitution in (R)-gamma-benzyl-L-proline derivatives?

- Methodology : Synthesize analogs with mono-fluoro (3-F or 4-F) or non-fluorinated benzyl groups. Compare their binding affinities (e.g., via SPR or ITC) to target proteins (e.g., proline-specific enzymes). Use molecular docking to correlate electronic effects of fluorine with activity. Include controls with scrambled stereochemistry to isolate stereochemical contributions .

- Data Analysis : Apply multivariate regression to quantify fluorine’s impact on logP, solubility, and bioactivity.

Q. What experimental approaches validate the metabolic stability of this compound in hepatic microsomes?

- Methodology :

- In vitro assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS.

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

- Species comparison : Cross-validate results in mouse/rat microsomes to assess translational relevance .

Contradiction Management and Best Practices

Q. How should researchers address discrepancies in synthetic yields of this compound across laboratories?

- Methodology : Standardize protocols for critical steps (e.g., benzylation, salt formation). Use quality-controlled reagents (e.g., >98% purity for boronic acids ). Perform inter-lab reproducibility studies with blinded samples. Apply root-cause analysis (RCA) to identify variables like moisture sensitivity or catalyst lot variability .

Q. What frameworks guide the design of robust pharmacological studies for this compound?

- Framework : Adopt the PICO framework:

- Population : Target enzyme/receptor.

- Intervention : this compound.

- Comparison : Negative controls (e.g., L-proline) or competitors.

- Outcome : IC₅₀, Ki, or cellular efficacy metrics.

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.